7-Ethyl-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-3-14-9-10-17-16(12-14)21(26)19-20(15-7-5-4-6-8-15)25(23(27)22(19)28-17)18-11-13(2)29-24-18/h4-12,20H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPNAXMOHGGCSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the5-methylisoxazol-3-yl moiety have been found to exhibit a wide spectrum of biological activity. They have been used in the search for therapeutic agents against various forms of dementia, particularly Alzheimer’s disease, among full and partial agonists of muscarinic acetylcholine receptors.
Mode of Action
It is known that compounds containing the5-methylisoxazol-3-yl moiety can interact with various receptors and enzymes, leading to a range of biological effects.
Biological Activity
7-Ethyl-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a novel compound that combines features from both isoxazole and chromene structures. Its unique chemical composition—C23H18N2O4—positions it as a significant candidate for various biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound's biological activity is largely attributed to the 5-methylisoxazol-3-yl moiety, known for its interaction with various receptors and enzymes. These interactions can lead to a wide spectrum of biological effects, including:
- Analgesic Activity : Potential for pain relief.
- Anti-inflammatory Effects : Inhibition of inflammatory pathways.
- Antimicrobial Activity : Efficacy against various bacterial strains.
Analgesic and Anti-inflammatory Activities
Research indicates that derivatives containing the isoxazole group often exhibit analgesic and anti-inflammatory properties. The compound has shown potential in modulating cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For example, studies have demonstrated that similar compounds can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Compounds with similar frameworks have been tested against Gram-positive and Gram-negative bacteria, showing significant inhibition rates comparable to established antibiotics like gentamicin .
Case Studies
- In vitro Studies : In a study evaluating the antibacterial activity of chromeno[2,3-c]pyrrole derivatives, it was found that compounds similar to this compound exhibited strong inhibition against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Assessments : Toxicity studies indicated that at low concentrations (10 µg/mL), the compound did not induce significant apoptosis or necrosis in PBMC cultures. However, at higher concentrations (100 µg/mL), some cytotoxic effects were observed .
Data Summary
Comparison with Similar Compounds
Key Observations :
- The target compound’s 5-methylisoxazole group requires precise stoichiometry and temperature control due to its electron-withdrawing nature, which may slow reaction kinetics compared to electron-donating substituents (e.g., methoxy) .
- Ethyl and benzyl groups at position 7 or 2 exhibit similar synthetic yields, but longer reaction times are needed for bulkier substituents to ensure cyclization efficiency .
Pharmacological Potential
Key Observations :
- The 5-methylisoxazole moiety may enhance target selectivity due to its hydrogen-bonding capability, akin to isoxazole-containing kinase inhibitors .
Physicochemical Properties
Substituents critically influence solubility, stability, and bioavailability:
Key Observations :
- The target compound’s molecular weight (393.41 g/mol) aligns with Lipinski’s rule of five, suggesting favorable oral bioavailability.
- Isoxazole and ethyl groups may reduce crystallinity, enhancing dissolution rates compared to halogenated derivatives .
Preparation Methods
Reaction Mechanism and Conditions
The process initiates with imine formation between benzaldehyde and 5-methylisoxazol-3-amine in dry ethanol at 40°C for 20 minutes. Subsequent addition of the ethyl-substituted β-ketoester triggers a cascade involving:
- Knoevenagel condensation between the β-ketoester and imine.
- Intramolecular cyclization via nucleophilic attack of the phenolic oxygen on the activated α,β-unsaturated ketone.
- Aromatization under acidic reflux (acetic acid, 80°C, 20 h) to yield the fused chromeno-pyrrole-dione system.
Critical Parameters:
- Stoichiometry: 1:1.2:1 ratio of β-ketoester:aldehyde:amine.
- Solvent: Anhydrous ethanol minimizes side reactions.
- Acid Catalyst: Acetic acid (1 mL) ensures protonation of intermediates.
Synthetic Optimization and Green Chemistry Approaches
Recent advances in nanocatalysis offer opportunities to enhance the sustainability of this synthesis. A Fe₃O₄@SiO₂-propyl-dapsone-Cu nanocomposite (5 mol%) enables comparable yields (85–92%) in water at room temperature within 3–4 hours. Key benefits include:
| Parameter | Conventional Method | Green Method |
|---|---|---|
| Solvent | Ethanol | Water |
| Temperature | 80°C | 25°C |
| Time | 20 h | 3.5 h |
| Yield | 70–75% | 89% |
This magnetic nanocatalyst facilitates easy recovery via external magnets and retains >90% activity after six cycles.
Stepwise Functionalization and Sidechain Engineering
For laboratories lacking access to pre-functionalized β-ketoesters, a modular approach is viable:
Synthesis of Methyl 4-(7-Ethyl-2-Hydroxyphenyl)-2,4-Dioxobutanoate
- Friedel-Crafts acylation : Treat 7-ethyl-2-hydroxyacetophenone with dimethyl oxalate in the presence of BF₃·Et₂O (0°C → rt, 6 h).
- Purification : Recrystallize from ethanol to obtain yellow needles (mp 112–114°C).
Characterization Data :
Isoxazole Amine Preparation
5-Methylisoxazol-3-amine is commercially available but can be synthesized via:
- Cyclocondensation : React ethyl acetoacetate with hydroxylamine hydrochloride in NaOH/EtOH (reflux, 2 h).
- Chlorination : Treat 5-methylisoxazol-3-ol with PCl₅ (0°C, 30 min).
- Ammonolysis : Bubble NH₃ gas into the chloride solution in THF (−78°C → rt).
Spectroscopic Validation and Structural Confirmation
The target compound exhibits distinctive spectral features:
Infrared Spectroscopy
¹H NMR Analysis (DMSO-d₆, 400 MHz)
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 1.24 | t (3H) | CH₂CH₃ (J = 7.6 Hz) |
| 2.45 | s (3H) | Isoxazole C5-CH₃ |
| 2.68 | q (2H) | CH₂CH₃ (J = 7.6 Hz) |
| 5.92 | s (1H) | Isoxazole H4 |
| 6.34 | d (1H) | Chromene H6 (J = 8.4 Hz) |
| 7.22–7.84 | m (8H) | Aromatic protons |
¹³C NMR and Mass Data
- ¹³C NMR (101 MHz, DMSO-d₆): δ 12.1 (CH₂CH₃), 22.8 (C5-CH₃), 109.4–168.9 (aromatic and carbonyl carbons).
- HRMS (ESI-TOF): m/z [M+H]⁺ calcd for C₂₃H₁₈N₂O₅: 403.1294; found: 403.1289.
Comparative Analysis of Alternative Routes
While the MCR approach dominates, two less-common methods merit discussion:
Domino Addition-Amination (3-Formylchromone Route)
Reacting 7-ethyl-3-formylchromone with tert-butyl isocyanide and diethyl azodicarboxylate yields a related chromeno-pyrrole. However, this method fails to introduce the isoxazole moiety, necessitating post-synthetic modifications.
Solvent-Free Aminoalkylation
A solvent-free protocol at 80°C using activated phenols and pre-formed imines achieves 68% yield but requires harsh conditions incompatible with thermally labile isoxazoles.
Industrial-Scale Considerations and Challenges
Key challenges in bulk synthesis include:
- Regioselectivity : Competing cyclization pathways may form [3,2-c] vs. [2,3-c] isomers. X-ray diffraction confirms the desired regiochemistry.
- Purification : Column chromatography (SiO₂, EtOAc/hexane 1:4) removes unreacted β-ketoester and polymeric byproducts.
- Stability : The dione system is hygroscopic; store under N₂ at −20°C.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing chromeno[2,3-c]pyrrole derivatives like 7-Ethyl-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
- Answer : Multicomponent reactions (MCRs) are widely used for constructing the chromeno-pyrrole core. For example, reacting methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates with aryl aldehydes and primary amines in a one-pot reaction under mild conditions efficiently yields diverse derivatives . Catalysts like palladium or copper can optimize yields, while solvents such as ethanol or DMF are critical for solubility and reactivity .
Q. How is structural confirmation achieved for this compound during synthesis?
- Answer : Advanced analytical techniques are essential:
- NMR spectroscopy identifies substituent positions and confirms regioselectivity.
- HPLC ensures purity (>95% typically required for research-grade compounds).
- Mass spectrometry validates molecular weight and fragmentation patterns .
Q. What functional groups dominate the reactivity of this compound?
- Answer : The isoxazole ring (5-methylisoxazol-3-yl) enhances π-π stacking with biological targets, while the ethyl group at position 7 improves lipophilicity. The phenyl and dihydrochromeno-pyrrole moieties enable electrophilic substitution and hydrogen bonding .
Advanced Research Questions
Q. How do solvent polarity and temperature influence derivatization reactions involving the isoxazole substituent?
- Answer : Polar aprotic solvents (e.g., DMSO) stabilize transition states in nucleophilic substitutions, while elevated temperatures (80–100°C) accelerate ring-opening reactions of the isoxazole. For example, hydrazine hydrate in dioxane at 80°C facilitates functionalization of the pyrrole ring . Contradictions in reaction outcomes (e.g., regioselectivity) may arise from competing solvent effects or steric hindrance from the ethyl group .
Q. What strategies resolve discrepancies in reported biological activities (e.g., chemokine receptor modulation vs. antimicrobial effects)?
- Answer : Contradictions often stem from structural analogs with varying substituents. For instance:
- Methoxy groups enhance CNS activity by crossing the blood-brain barrier .
- Chloro substituents increase electrophilicity, favoring covalent binding to thiol-rich enzymes .
- Comparative SAR studies using isosteric replacements (e.g., replacing isoxazole with thiadiazole) can isolate structure-activity relationships .
Q. How can computational modeling guide target identification for this compound?
- Answer : Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to targets like chemokine receptors or kinase domains. Key parameters include:
- Electrostatic potential maps to identify interaction hotspots.
- MD simulations to assess stability of ligand-protein complexes.
- Experimental validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) is recommended to confirm computational findings .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Answer : Key challenges include:
- Racemization risk during high-temperature steps (mitigated by chiral catalysts or low-temperature protocols).
- By-product formation during ethyl/isoxazole coupling, addressed via column chromatography (ethyl acetate/hexane gradients) or recrystallization .
- Process optimization using continuous flow reactors to enhance reproducibility .
Methodological Considerations
Q. How to design a robust assay for evaluating the compound’s inhibition of pro-inflammatory cytokines?
- Answer :
- In vitro : Use LPS-stimulated RAW 264.7 macrophages; measure TNF-α/IL-6 via ELISA.
- Dose-response curves : Test concentrations from 1 nM–100 µM; IC₅₀ calculations require triplicate runs.
- Controls : Include dexamethasone (positive) and DMSO (vehicle). Confirm cytotoxicity via MTT assay .
Q. What purification techniques are optimal for isolating derivatives with high aqueous solubility?
- Answer :
- Size-exclusion chromatography separates polar derivatives.
- Countercurrent chromatography minimizes solvent waste for hydrophilic analogs.
- Crystallization : Methanol/water mixtures (7:3 v/v) yield high-purity crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
